molecular formula C14H26HgO2 B14478908 Bis(2-methoxyhex-5-en-1-yl)mercury CAS No. 67247-82-9

Bis(2-methoxyhex-5-en-1-yl)mercury

Cat. No.: B14478908
CAS No.: 67247-82-9
M. Wt: 426.95 g/mol
InChI Key: MXKTXJDNTUMFTO-UHFFFAOYSA-N
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Description

Bis(2-methoxyhex-5-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyhex-5-en-1-yl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyhex-5-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyhex-5-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the mercury acetate group, forming the desired organomercury compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyhex-5-en-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.

    Reduction: Reduction reactions can convert the mercury center to elemental mercury or other lower oxidation states.

    Substitution: The 2-methoxyhex-5-en-1-yl groups can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild conditions.

Major Products Formed

    Oxidation: Mercury(II) oxide and organic aldehydes or ketones.

    Reduction: Elemental mercury and corresponding organic alcohols.

    Substitution: Various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2-methoxyhex-5-en-1-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.

    Medicine: Explored for its potential use in developing mercury-based pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Bis(2-methoxyhex-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Known for its neurotoxic effects and environmental impact.

    Ethylmercury: Used in vaccines as a preservative (thiomersal).

    Phenylmercury: Employed in antifungal and antibacterial applications.

Uniqueness

Bis(2-methoxyhex-5-en-1-yl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds

Properties

CAS No.

67247-82-9

Molecular Formula

C14H26HgO2

Molecular Weight

426.95 g/mol

IUPAC Name

bis(2-methoxyhex-5-enyl)mercury

InChI

InChI=1S/2C7H13O.Hg/c2*1-4-5-6-7(2)8-3;/h2*4,7H,1-2,5-6H2,3H3;

InChI Key

MXKTXJDNTUMFTO-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)C[Hg]CC(CCC=C)OC

Origin of Product

United States

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